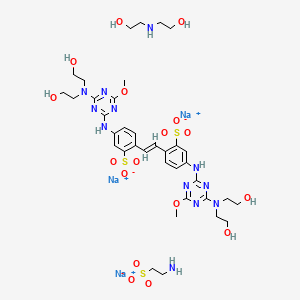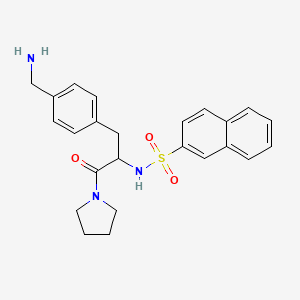
N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including an aminomethyl group, a pyrrolidinocarbonyl group, and a naphthalenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalenesulfonamide derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The pyrrolidinocarbonyl group can be introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrrolidinocarbonyl group may interact with enzymes or receptors. The naphthalenesulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-N-phenylpropionamide: Structurally similar but lacks the naphthalenesulfonamide group.
Phenethyl-4-anilino-N-phenethylpiperidine: Similar in structure but with different functional groups.
Uniqueness
N-(p-(Aminomethyl)-alpha-(pyrrolidinocarbonyl)phenethyl)-2-naphthalenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
109006-05-5 |
|---|---|
Molecular Formula |
C24H27N3O3S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[3-[4-(aminomethyl)phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H27N3O3S/c25-17-19-9-7-18(8-10-19)15-23(24(28)27-13-3-4-14-27)26-31(29,30)22-12-11-20-5-1-2-6-21(20)16-22/h1-2,5-12,16,23,26H,3-4,13-15,17,25H2 |
InChI Key |
JRPYOHXZWUOKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=C(C=C2)CN)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


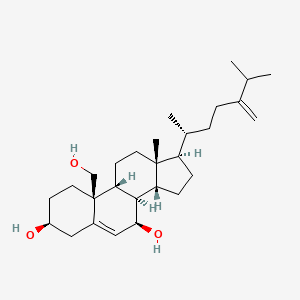
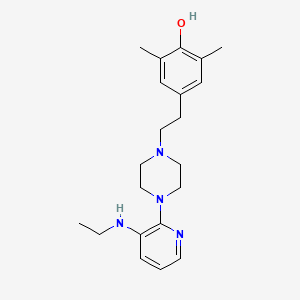
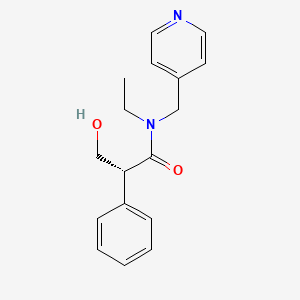
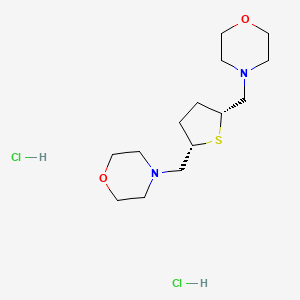
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)
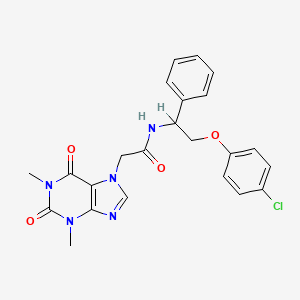
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
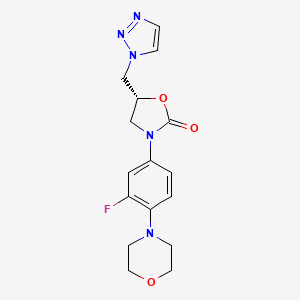

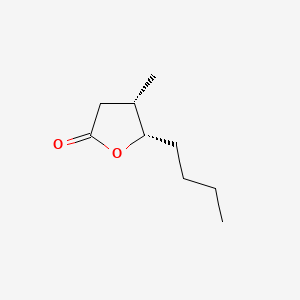
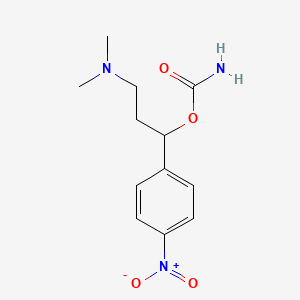
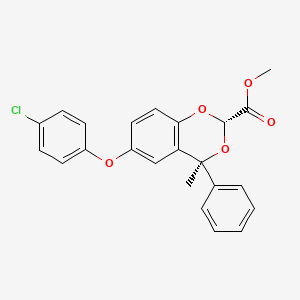
![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
